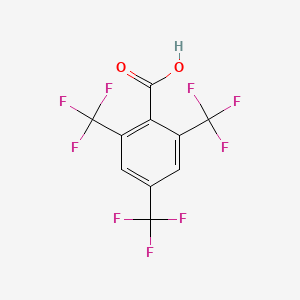

2,4,6-tris(trifluoromethyl)benzoic Acid

説明

Significance of Polyfluorinated Aromatic Systems in Contemporary Chemistry

Polyfluorinated aromatic systems are a class of organic compounds where multiple hydrogen atoms on an aromatic ring are replaced by fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) group. The incorporation of fluorine imparts profound changes to the molecule's properties. The high electronegativity of fluorine leads to strong electron-withdrawing effects, which can significantly alter the acidity, reactivity, and stability of the compound. Furthermore, the presence of bulky trifluoromethyl groups introduces considerable steric hindrance, influencing the molecule's conformation and its interactions with other chemical species. These unique attributes make polyfluorinated aromatic compounds invaluable in the design of advanced materials, highly active and selective catalysts, and pharmaceuticals with enhanced metabolic stability and bioavailability.

Academic Context of Benzoic Acid Derivatives with Trifluoromethyl Substituents

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. The introduction of trifluoromethyl substituents onto the benzoic acid scaffold has been a particularly fruitful area of academic inquiry. The potent electron-withdrawing nature of the -CF3 group dramatically increases the acidity of the carboxylic acid functionality. This enhanced acidity is a key feature that is exploited in various chemical transformations and in the design of novel supramolecular structures. Researchers have extensively studied how the number and position of these substituents fine-tune the electronic and steric environment of the molecule, leading to a wide array of derivatives with tailored properties for specific applications in fields ranging from polymer chemistry to drug design.

Research Scope and Objectives Pertaining to 2,4,6-tris(trifluoromethyl)benzoic Acid

The primary objective of this article is to provide a focused and comprehensive overview of this compound. The scope is strictly limited to the chemical synthesis, physicochemical properties, and documented research applications of this specific compound. By presenting detailed and scientifically accurate information, this article aims to serve as an authoritative resource for researchers and academics interested in the unique chemistry of this highly fluorinated benzoic acid derivative. The discussion will be supported by data tables and specific research findings to illustrate the compound's significance and potential in advanced chemical research.

Structure

3D Structure

特性

IUPAC Name |

2,4,6-tris(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F9O2/c11-8(12,13)3-1-4(9(14,15)16)6(7(20)21)5(2-3)10(17,18)19/h1-2H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXAOQFYVRCSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454820 | |

| Record name | 2,4,6-tris(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25753-26-8 | |

| Record name | 2,4,6-Tris(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25753-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-tris(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2,4,6 Tris Trifluoromethyl Benzoic Acid

The unique arrangement of three trifluoromethyl groups on the benzoic acid ring gives 2,4,6-tris(trifluoromethyl)benzoic acid a distinct set of physical and chemical properties. These properties are crucial for understanding its reactivity and potential applications.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₃F₉O₂ |

| Molecular Weight | 326.11 g/mol |

| Melting Point | ~120-125 °C (decomposes) |

| pKa | ~1.2-1.5 |

| Solubility | Low in water, high in DMSO and Chloroform |

This table is interactive. You can sort and filter the data.

Synthesis and Reactivity

The primary route for synthesizing 2,4,6-tris(trifluoromethyl)benzoic acid involves the reaction of 1,3,5-tris(trifluoromethyl)benzene (B44845) with n-butyllithium followed by the introduction of carbon dioxide. This method provides a high yield of the desired product. researchgate.net

The reactivity of this compound is heavily influenced by the steric hindrance imposed by the three bulky trifluoromethyl groups surrounding the carboxylic acid functionality. researchgate.net This steric crowding makes direct reactions at the carboxyl group, such as normal esterification with alcohols like ethanol (B145695), challenging. researchgate.net However, esterification can be achieved through alternative pathways, for instance, via the formation of a linear acylium ion. researchgate.net The formation of the corresponding acid chloride is also slow and requires stringent reaction conditions. researchgate.net

Structural Elucidation and Crystallographic Investigations

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction stands as the cornerstone for determining the atomic arrangement in crystalline solids. This powerful analytical method has been employed to map the electron density of 2,4,6-tris(trifluoromethyl)benzoic acid, leading to a detailed model of its crystal and molecular structure.

The process of determining the crystal structure of this compound involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The structural solution and refinement are typically achieved using specialized software packages, with SHELXL being a standard program for this purpose. This software allows for the refinement of atomic positions and displacement parameters to generate a precise molecular model.

A notable feature in the crystal structure of this compound is the rotational disorder of the trifluoromethyl (-CF₃) groups. To accurately model this phenomenon, anisotropic displacement parameters (ADPs) are utilized. ADPs describe the anisotropic thermal motion of atoms, which in this case also accounts for the static or dynamic disorder of the fluorine atoms within the -CF₃ groups. This modeling is crucial for achieving a high-quality structural refinement.

To enhance the quality of the diffraction data, it is standard practice to collect the data at low temperatures. For this compound, data collection is performed at 100 K. Cooling the crystal minimizes the thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise determination of atomic positions and bond parameters.

Molecular Conformation and Geometry

The crystallographic data reveals a molecule with significant steric strain, which dictates its preferred conformation and influences its bond lengths and angles.

The steric hindrance imposed by the two ortho-trifluoromethyl groups forces the carboxyl group to rotate out of the plane of the aromatic ring. The dihedral angle between the plane of the carboxyl group and the benzene (B151609) ring is a critical parameter in describing this conformational twist.

| Atoms Defining the Angle | Angle (°) |

|---|---|

| C(aromatic)-C(aromatic)-C(carboxyl)-O | 12-15 |

The substitution pattern on the benzene ring influences the bond lengths and angles within the aromatic system. The C-C bond lengths in the aromatic ring and the bond connecting the trifluoromethyl groups to the ring are of particular interest.

| Bond | Length (Å) |

|---|---|

| C–CF₃ | 1.52–1.54 |

Further detailed bond lengths and angles within the aromatic system are determined through the full crystallographic analysis but are not available in the public domain literature reviewed.

Intermolecular Interactions in the Solid State

The crystal lattice of this compound is stabilized by a combination of hydrogen bonding, dispersive contacts, and hydrophobic interactions. These forces collectively dictate the supramolecular assembly of the molecules in the crystalline form.

Hydrogen Bonding Motifs (e.g., O—H···O Hydrogen Bonds, Dimerization, Catemeric Structures)

Consistent with the behavior of many carboxylic acids, molecules of this compound engage in strong intermolecular O—H···O hydrogen bonds. These interactions typically lead to the formation of centrosymmetric dimers, a common and highly stable motif for carboxylic acids in the solid state. In this arrangement, the carboxyl groups of two adjacent molecules interact in a head-to-tail fashion, creating a characteristic eight-membered ring. While dimerization is the predominant hydrogen-bonding pattern, the potential for more extended, chain-like catemeric structures can be influenced by the steric and electronic effects of the trifluoromethyl substituents.

Hydrophobic Interactions Involving Trifluoromethyl Groups

The trifluoromethyl groups contribute significantly to the molecule's hydrophobic character, leading to notable "fluorous" interactions within the crystal lattice. nih.govmdpi.com These hydrophobic interactions manifest as a network of F···F contacts between the trifluoromethyl groups of adjacent molecules. researchgate.net The tendency of these groups to self-associate helps to minimize unfavorable contacts with more polar parts of the structure and contributes to a densely packed and stable crystalline solid. This "fluorous effect" is a key factor in the self-assembly and structural stability of highly fluorinated organic compounds. researchgate.net

Table of Intermolecular Interaction Parameters

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry/Motif |

| Hydrogen Bonding | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.7 | Centrosymmetric Dimer |

| Dispersive Contacts | C-F (CF₃) | O (Carboxyl) | ~2.9 | Dimer-linking |

| π-Stacking | Aromatic Ring | Aromatic Ring | 3.5 - 3.8 | Parallel-displaced |

| Hydrophobic | C-F (CF₃) | F-C (CF₃) | 2.9 - 3.2 | Inter-dimer contacts |

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. For 2,4,6-tris(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of this compound is characterized by the signals from its aromatic protons. In a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons appear in the region of δ 8.2–8.4 ppm. The downfield chemical shift of these protons is attributed to the deshielding effect of the electron-withdrawing trifluoromethyl and carboxylic acid groups. The integration of this signal corresponds to the two chemically equivalent protons on the benzene (B151609) ring.

| Proton Type | Chemical Shift (δ) in DMSO-d₆ (ppm) |

|---|---|

| Aromatic H | 8.2–8.4 |

¹⁹F NMR spectroscopy is a crucial technique for the characterization of fluorinated compounds like this compound. This method allows for the direct observation of the fluorine atoms in the trifluoromethyl groups. The spectrum shows two distinct signals, corresponding to the two different chemical environments of the trifluoromethyl groups. The trifluoromethyl groups at the meta positions (positions 2 and 6 relative to the carboxylic acid) are chemically equivalent and thus produce a single signal. The trifluoromethyl group at the para position (position 4) is in a different chemical environment and gives rise to a separate signal.

In research, the chemical shifts for these groups have been reported, with the meta-CF₃ groups appearing at approximately -63.5 ppm and the para-CF₃ group at around -65.2 ppm. Another source indicates a general chemical shift range for the CF₃ groups to be between δ -62 and -68 ppm.

| Fluorine Type | Reported Chemical Shift (δ) (ppm) |

|---|---|

| meta-CF₃ | -63.5 |

| para-CF₃ | -65.2 |

Infrared (IR) Spectroscopy for Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational transitions of the bonds.

A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the carboxylic acid moiety. This characteristic peak is typically observed in the range of 1680–1700 cm⁻¹. The position of this band is indicative of a carboxylic acid that is part of an aromatic system.

The presence of the trifluoromethyl groups is confirmed by strong absorption bands in the fingerprint region of the IR spectrum. These bands arise from the symmetric and asymmetric stretching vibrations of the C-F bonds within the CF₃ groups. These vibrations are typically found in the range of 1150–1250 cm⁻¹.

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1680–1700 |

| Trifluoromethyl (CF₃) Symmetric and Asymmetric Stretches | 1150–1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of this compound. The compound has a molecular formula of C₁₀H₃F₉O₂ and a molecular weight of approximately 326.11 g/mol . nih.gov In mass spectrometry, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. While a specific experimental mass spectrum for this compound is not detailed in the available research, a probable fragmentation pattern can be inferred based on the known behavior of benzoic acids and trifluoromethyl-substituted aromatic compounds. docbrown.infomiamioh.edu The molecular ion peak ([M]⁺) would be observed at m/z 326. Key fragmentation pathways would likely involve the cleavage of the carboxylic acid group and the trifluoromethyl substituents.

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). docbrown.info Therefore, significant fragment ions for this compound could be expected at m/z 309 ([M-OH]⁺) and m/z 281 ([M-COOH]⁺). Further fragmentation could involve the loss of one or more trifluoromethyl groups (•CF₃, 69 Da).

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Ion Species | Proposed Fragment | Mass-to-Charge Ratio (m/z) |

| Molecular Ion | [C₁₀H₃F₉O₂]⁺ | 326 |

| Fragment 1 | [C₁₀H₂F₉O]⁺ (Loss of •OH) | 309 |

| Fragment 2 | [C₉H₂F₉]⁺ (Loss of •COOH) | 281 |

| Fragment 3 | [C₉H₃F₆O₂]⁺ (Loss of •CF₃) | 257 |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. bldpharm.com This method is well-suited for the analysis of fluorinated benzoic acids in various matrices. In a typical LC-MS workflow, the compound is first separated from other components in a sample on a chromatographic column, often a reversed-phase column like a C18. Following separation, the analyte is introduced into the mass spectrometer for detection and quantification. LC-MS provides high sensitivity and selectivity, making it a valuable tool for both qualitative and quantitative analysis of this compound. bldpharm.com

High-resolution mass spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with exceptional accuracy. This technique measures the mass-to-charge ratio of an ion to a very high degree of precision, allowing for the calculation of its exact mass. The theoretical monoisotopic exact mass of this compound is 325.99893279 Da. nih.gov By comparing the experimentally measured mass with the theoretical value, HRMS can confirm the elemental formula of C₁₀H₃F₉O₂, providing unambiguous identification of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. Aromatic compounds like this compound absorb light in the ultraviolet region of the electromagnetic spectrum due to the presence of the benzene ring. Research on isomers of (trifluoromethyl)benzoic acid indicates that these compounds display characteristic absorption spectra in the wavelength range of 190 nm to 300 nm. ekb.eg While specific absorption maxima (λmax) for this compound are not detailed in the reviewed literature, it has been noted that related fluorinated benzoic acids are chromatographically monitored at 205 nm, suggesting significant absorbance in this region. ekb.eg The technique is useful for quantitative analysis and for monitoring the compound during chromatographic separations.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. ajchem-a.com DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), are frequently employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties of benzoic acid derivatives. dntb.gov.uaresearchgate.net These calculations provide a detailed understanding of the molecule's ground state and are crucial for interpreting experimental data and predicting chemical behavior.

The molecular geometry of 2,4,6-tris(trifluoromethyl)benzoic acid is significantly influenced by the steric hindrance imposed by the three bulky trifluoromethyl (-CF₃) groups. Specifically, the two -CF₃ groups at the ortho-positions (positions 2 and 6) relative to the carboxylic acid (-COOH) group force the carboxyl group to rotate out of the plane of the aromatic ring. This steric interaction is a common feature in ortho-substituted benzoic acids. researchgate.net

While specific DFT-optimized bond lengths and angles for this compound are not detailed in the available literature, studies on analogous compounds like 4-nitro-2-(trifluoromethyl)benzoic acid confirm this rotational effect. researchgate.net In that isomer, the steric clash between the ortho -CF₃ group and the -COOH group leads to a significant dihedral angle, disrupting the planarity of the molecule. researchgate.net A similar, and likely more pronounced, effect is expected for the 2,4,6-tris(trifluoromethyl) derivative due to the presence of two ortho substituents. The optimization process in DFT calculations seeks the lowest energy conformation, which for this molecule would involve a balance between the electronic effects of the substituents and the steric repulsion dictating the final geometry. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. ajchem-a.comdntb.gov.ua The MEP map displays regions of varying electron potential on the molecular surface, typically using a color spectrum.

For this compound, the MEP surface would be characterized by:

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are primarily localized on the highly electronegative oxygen atoms of the carboxylic acid group. These sites are the most probable targets for electrophilic attack. malayajournal.org

Positive Potential (Blue): This electron-deficient region is concentrated around the acidic hydrogen atom of the carboxyl group, making it susceptible to nucleophilic attack.

This charge distribution map is crucial for understanding intermolecular interactions, such as hydrogen bonding. ajchem-a.com

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. dntb.gov.ua

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's normal modes. For this compound, the spectrum would be dominated by characteristic stretching vibrations of the C=O bond in the carboxyl group, the O-H stretch, and the very strong symmetric and asymmetric C-F stretching modes from the three -CF₃ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The ¹⁹F NMR would likely display two signals corresponding to the ortho- and para-trifluoromethyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions and predict the maximum absorption wavelength (λmax) in the UV-Vis spectrum. schrodinger.com The electronic properties are heavily influenced by the π-system of the benzene (B151609) ring and the attached functional groups.

| Spectroscopic Technique | Predicted Key Features for this compound |

|---|---|

| FT-IR | Strong C=O stretch (~1700 cm⁻¹), broad O-H stretch, and very strong C-F stretches (~1100-1300 cm⁻¹). |

| ¹H NMR | A singlet peak for the two aromatic protons in the downfield region. |

| ¹⁹F NMR | Two distinct signals for the -CF₃ groups at the ortho (2,6) and para (4) positions. |

| UV-Vis | Electronic transitions primarily associated with the substituted aromatic ring system. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). wikipedia.org This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. researchgate.netschrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org

A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as electronic excitation is more easily achieved. wikipedia.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the electronic stability and reactivity of a molecule. researchgate.net These parameters are derived based on Koopmans' theorem, where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) as -ELUMO.

Key reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η, where μ is the electronic chemical potential (μ = -χ). mdpi.com

These descriptors provide a quantitative framework for predicting the chemical behavior of this compound in various chemical reactions.

| Reactivity Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of kinetic stability and chemical reactivity. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer; "hard" molecules have a large gap. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Global tendency to attract electrons. |

| Electrophilicity Index (ω) | ω = (EHOMO + ELUMO)² / (8 * (ELUMO - EHOMO)) | Propensity of a species to accept electrons. |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability, which is highly sensitive to molecular structure, electronic properties, and intramolecular charge transfer (ICT). The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, can significantly influence a molecule's NLO properties.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO response of organic molecules. For molecules containing trifluoromethyl groups, these calculations can elucidate the relationship between structure and hyperpolarizability. For instance, studies on other trifluoromethyl-substituted compounds have shown that the -CF₃ group, as a potent acceptor, can enhance the first hyperpolarizability (β) when part of a push-pull system. nih.gov

In the case of this compound, the molecule is substituted with three strong electron-withdrawing -CF₃ groups and a carboxylic acid group, which can also act as an electron acceptor. This symmetric substitution pattern is not a typical donor-acceptor (D-π-A) structure that is often associated with large NLO responses. However, the significant polarization induced by the nine fluorine atoms can lead to a non-negligible hyperpolarizability.

Table 1: Predicted NLO Properties of a Structurally Related Trifluoromethylated Compound (Note: Data for a representative trifluoromethyl-containing molecule from a computational study, not this compound itself)

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 1.8 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 7.5 x 10⁻³⁰ | esu |

This table is illustrative and based on general findings for similar compounds. Specific values for this compound are pending direct computational investigation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the strength of intramolecular bonds. researchgate.net

For this compound, NBO analysis would be particularly insightful due to the presence of multiple electronegative fluorine atoms and the steric crowding of the ortho -CF₃ groups with the carboxylic acid moiety. Based on studies of 2,6-bis(trifluoromethyl)benzoic acid, significant intramolecular interactions are expected. dntb.gov.ua

A crucial aspect to investigate would be the intramolecular hydrogen bonding between the carboxylic acid proton and an ortho-trifluoromethyl group's fluorine atom. However, due to steric hindrance, the carboxylic acid group is likely twisted out of the plane of the benzene ring, which would influence the nature and strength of such an interaction.

NBO analysis provides quantitative data on these interactions in the form of second-order perturbation theory energies (E²). Higher E² values indicate stronger interactions.

Table 2: Key Predicted NBO Interactions in a Structurally Similar Trifluoromethylated Benzoic Acid (Based on data for 2,6-bis(trifluoromethyl)benzoic acid) dntb.gov.ua

| Donor NBO | Acceptor NBO | E² (kcal/mol) | Interaction Type |

| LP(2) O₁ (carbonyl) | σ(C₁-C₂) | 2.85 | π-conjugation |

| LP(2) O₁ (carbonyl) | σ(C₁-C₆) | 2.91 | π-conjugation |

| LP(2) O₂ (hydroxyl) | σ(C₁-C₂) | 1.98 | Hyperconjugation |

| σ(C₂-C₇) | σ(C₁-C₆) | 1.76 | Ring strain/delocalization |

LP denotes a lone pair orbital, and σ denotes an antibonding sigma orbital. The numbering corresponds to standard benzoic acid atom labeling.*

These interactions collectively influence the geometry, stability, and reactivity of the molecule. The addition of a third -CF₃ group in the para position would likely enhance the electron-accepting nature of the ring, potentially strengthening some of these delocalization effects.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Metabolism Relationships (QSMR) Development

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Metabolism Relationship (QSMR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or metabolic fate, respectively. These models are invaluable in drug discovery and materials science for predicting the behavior of novel compounds.

For a compound like this compound, developing QSPR models could help predict properties such as solubility, lipophilicity (logP), and acidity (pKa). The descriptors used in these models can be derived from the molecular structure and include topological, electronic, and quantum chemical parameters. The high degree of fluorination in this molecule would be a critical descriptor, as it significantly impacts properties like lipophilicity and metabolic stability. beilstein-journals.org

QSMR models could predict the metabolic pathways and stability of this compound. The presence of multiple -CF₃ groups is known to block sites of metabolism, often leading to increased metabolic stability. A QSMR model for fluorinated compounds would likely incorporate descriptors related to the strength of the C-F bonds and the steric hindrance around potentially metabolically active sites.

The development of robust QSPR/QSMR models requires a large and diverse dataset of compounds. While specific models for trifluoromethylbenzoic acids are not yet established, general models for fluorinated organic compounds could provide initial estimates. mdpi.com These models often use descriptors such as molecular weight, polarizability, electronegativity, and specific counts of fluorine atoms or -CF₃ groups.

Table 3: Relevant Descriptors for QSPR/QSMR Modeling of Fluorinated Compounds

| Descriptor Type | Examples | Relevance to this compound |

| Constitutional | Molecular Weight, Number of Fluorine Atoms | Basic parameters directly influencing physical properties. |

| Topological | Wiener Index, Kier & Hall Indices | Describe molecular branching and size, affecting interactions. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relate to polarity, reactivity, and intermolecular forces. |

| Quantum Chemical | Molar Refractivity, Polarizability | Predict light interaction and non-covalent binding potential. |

| Hydrophobicity | Calculated logP | Crucial for predicting membrane permeability and solubility. |

Building a specific and accurate QSPR/QSMR model for this compound and its derivatives would necessitate the synthesis and experimental characterization of a series of related compounds to generate the necessary training and validation data for the model.

Applications in Supramolecular Chemistry and Materials Science

Design and Synthesis of Supramolecular Materials

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. The distinct characteristics of 2,4,6-tris(trifluoromethyl)benzoic acid make it a compelling building block for the rational design of such materials.

The three trifluoromethyl groups are the dominant features governing the self-assembly behavior of this compound. Their influence stems from a combination of steric, electronic, and hydrophobic effects.

Hydrophobic and Fluorophilic Interactions: The -CF3 group is intensely hydrophobic and lipophilic, which drives the molecule to self-assemble in aqueous environments to minimize unfavorable interactions with water. Furthermore, fluorinated segments can engage in "fluorophilic" interactions, segregating themselves from hydrocarbon environments. In studies of analogous molecules, such as coordination polymers built from 3,5-bis(trifluoromethyl)benzoate, dispersive forces between trifluoromethyl groups on adjacent layers have been shown to play a role in the compact packing of the crystal structure. acs.org This suggests that the three -CF3 groups on this compound could similarly direct the formation of well-defined, layered, or aggregated supramolecular structures.

Steric Hindrance: The bulky nature of the three -CF3 groups ortho and para to the carboxylic acid function creates significant steric hindrance. researchgate.net This steric crowding heavily influences the molecule's conformation and how it can approach other molecules. While often a challenge for synthesis, this property can be exploited in supramolecular design to create specific cavities or to prevent dense packing, leading to porous materials.

Electron-Withdrawing Effects: The strong electron-withdrawing nature of the -CF3 groups significantly increases the acidity of the carboxylic acid. This enhances its ability to form strong hydrogen bonds as a proton donor. These robust hydrogen bonds, in concert with hydrophobic forces, can serve as powerful directional tools for predictable self-assembly into tapes, rosettes, or other ordered motifs.

Coordination polymers and a subclass of them, Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of fluorinated ligands is a well-established strategy for tuning the properties of these materials. While the direct incorporation of this compound as a primary ligand in MOFs is not widely documented, likely due to the profound steric hindrance around the coordinating carboxylate group, researchgate.net its potential can be understood by examining related systems.

Fluorinated linkers, such as 4,4′-(hexafluoroisopropylidene)bis(benzoic acid), are frequently used to impart hydrophobicity to the pores of MOFs, which can be advantageous for the selective adsorption of specific gases or for enhancing stability in the presence of moisture. rsc.org The trifluoromethyl groups can line the channels of the framework, creating a fluorous environment.

The tripodal substitution pattern of this compound is analogous to other "tritopic" linkers like 2,4,6-tris(4-pyridyl)-1,3,5-triazine, which are known to form diverse and stable 3D frameworks. researchgate.net If the steric challenges could be overcome, for instance by using metals with larger coordination spheres or by designing more flexible derivatives, this ligand could theoretically lead to MOFs with unique pore geometries and highly fluorinated surfaces.

Table 1: Comparison of Fluorinated Ligands Used in MOF Synthesis

| Ligand Name | Number of CF3 Groups | Key Feature in MOFs |

| 3,5-Bis(trifluoromethyl)benzoate | 2 | Induces specific layer packing via dispersive forces. acs.org |

| 4,4′-(Hexafluoroisopropylidene)bis(benzoate) | 2 | Flexible linker that imparts hydrophobicity. rsc.org |

| Tetrafluoroterephthalate | 0 (4 F atoms) | Rigid linker, alters framework geometry compared to non-fluorinated version. researchgate.net |

| This compound | 3 | Potential for high fluorination and unique pore geometry, but sterically hindered. |

Integration into Polymer Systems

The incorporation of this compound or its derivatives into polymer structures is a promising avenue for creating high-performance plastics with enhanced properties. The fluorine content contributed by the three -CF3 groups can significantly alter the bulk and surface characteristics of the resulting material.

Fluorinated polymers are renowned for their exceptional thermal stability and chemical inertness. Introducing fluorine atoms, particularly in the form of -CF3 groups, strengthens the carbon-fluorine and adjacent carbon-carbon bonds in the polymer backbone.

Chemical Resistance: The C-F bond is exceptionally strong and the fluorine atoms create a protective sheath around the polymer chain. This low-polarizability sheath minimizes intermolecular forces and prevents chemical agents, such as solvents and acids, from penetrating and attacking the polymer backbone, leading to superior chemical resistance. specialchem.com

The most significant impact of integrating highly fluorinated monomers is on the surface properties of the polymer. The low polarizability and weak intermolecular forces of fluorinated chains cause them to preferentially migrate to the polymer-air interface.

The enrichment of the surface with trifluoromethyl groups leads to materials with exceptionally low surface energy. This fundamental property is responsible for a range of desirable characteristics:

Hydrophobicity and Oleophobicity: A low surface energy means that liquids, including both water and oils, cannot easily "wet" the surface. Instead, they bead up and roll off. This makes polymers derived from this precursor excellent candidates for creating water-repellent and anti-fouling surfaces.

Non-stick Coatings: The inability of other materials to adhere to the low-energy surface makes these polymers suitable for applications in non-stick coatings.

Lubricity: The low intermolecular forces at the surface also result in a low coefficient of friction, a valuable property for self-lubricating materials.

Research into fluorinated polymer donors has demonstrated that replacing a methyl group with a trifluoromethyl group can significantly alter electronic properties and improve intermolecular interactions, showcasing the powerful effect of this functional group. rsc.org A monomer with three such groups, like this compound, represents a potent building block for designing polymers where extreme surface properties are required.

Precursor for Fluorinated Polymers with Tailored Surface Properties

High Hydrophobicity and Water-Repellent Coatings

The presence of multiple trifluoromethyl (-CF₃) groups on the aromatic ring of this compound is a key determinant of its physical properties. Fluorinated compounds are well-known for their low surface energy and hydrophobicity. The dense fluorination on this particular benzoic acid derivative results in a molecule with high lipophilicity and low affinity for water. This intrinsic hydrophobicity makes it a compound of interest for developing materials with water-repellent characteristics. While specific formulations are proprietary, its structure is analogous to other fluorinated molecules used in the creation of non-stick and water-repellent coatings.

Catalytic Applications as Ligands and Co-catalysts

In the realm of chemical synthesis, this compound serves as a highly specialized ligand or co-catalyst. Ligands are crucial in metal-catalyzed reactions, as they bind to the metal center and modulate its electronic properties and steric environment, thereby influencing the catalyst's activity, stability, and selectivity. fluorochem.co.uk The unique combination of a carboxylic acid functional group for metal coordination, along with the strong electronic influence of the trifluoromethyl substituents, makes this compound a valuable tool in catalysis.

Role in Organometallic Catalysis (e.g., Pd-catalyzed couplings)

Organometallic catalysis, particularly reactions involving palladium, represents a cornerstone of modern organic synthesis for forming carbon-carbon bonds. sigmaaldrich.com These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, rely on a carefully orchestrated catalytic cycle involving a palladium center. youtube.com The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium atom. The steric bulk of the three trifluoromethyl groups in this compound can influence the coordination sphere of the metal catalyst, which can be advantageous in promoting specific steps of the catalytic cycle.

Stabilization of Electron-Deficient Intermediates

A key feature of this compound in a catalytic context is its powerful electron-withdrawing nature. The three -CF₃ groups pull electron density away from the aromatic ring and, by extension, from the carboxylate group coordinated to a metal center. This electronic effect is critical for stabilizing electron-deficient transition states or intermediates that may form during a catalytic cycle. In palladium-catalyzed reactions, for example, this can facilitate the reductive elimination step, which is often the product-forming step of the cycle. Research has shown that introducing electron-withdrawing substituents, such as trifluoromethyl groups, can increase the reactivity of substrates and enable more challenging cross-coupling reactions. researchgate.net

Enhanced Catalytic Activity in Specific Reactions (e.g., Suzuki-Miyaura)

The table below outlines the theoretical effects of a strongly electron-withdrawing ligand like this compound on the key stages of the Suzuki-Miyaura catalytic cycle.

| Catalytic Step | Effect of Electron-Withdrawing Ligand | Rationale |

| Oxidative Addition | May be promoted | Strongly basic and electron-rich phosphine (B1218219) ligands are generally accepted to promote this step, but electron-withdrawing carboxylates can influence the overall electron density at the metal center. researchgate.net |

| Transmetalation | Can be influenced | The ligand can affect the lability of other groups on the palladium center, potentially facilitating the exchange with the organoboron species. |

| Reductive Elimination | Generally accelerated | The electron-withdrawing nature of the ligand makes the palladium center more electrophilic, which promotes the final bond-forming step to regenerate the Pd(0) catalyst. researchgate.net |

Future Research Directions and Emerging Applications

Advanced Synthetic Strategies for Enhanced Efficiency and Selectivity

Future research is anticipated to move beyond the established synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid. The current high-yield method involves the reaction of 1,3,5-tris(trifluoromethyl)benzene (B44845) with n-butyllithium and carbon dioxide. researchgate.net While effective, emerging research directions will likely focus on optimizing this process for greater efficiency and selectivity, potentially exploring alternative organometallic reagents or flow chemistry techniques to enhance reaction control and scalability. The development of novel synthetic pathways that avoid harsh reagents and extreme temperatures would also represent a significant advancement, aligning with the principles of green chemistry.

Deeper Mechanistic Understanding of Complex Reactions

The significant steric hindrance imposed by the three trifluoromethyl groups flanking the carboxylic acid functionality governs the reactivity of this compound. researchgate.net This steric crowding makes conventional reactions, such as the formation of acid chlorides or esters via tetrahedral intermediates, challenging. researchgate.net For instance, esterification with ethanol (B145695) is hindered, and the reaction is believed to proceed through a linear acylium ion. researchgate.net

A key area for future investigation lies in a more profound mechanistic elucidation of these and other complex reactions. Understanding the precise interplay of steric and electronic effects will be crucial. Future studies may employ kinetic analysis and isotopic labeling to probe reaction pathways and transition states. This deeper understanding will be instrumental in predicting the compound's behavior and strategically designing reactions that leverage its unique reactivity profile.

Novel Catalyst Design Leveraging Unique Electronic and Steric Properties

The distinctive electronic and steric characteristics of this compound make it a promising candidate for the design of novel catalysts. The electron-withdrawing nature of the trifluoromethyl groups significantly increases the acidity of the carboxylic acid, a property that can be harnessed in Brønsted acid catalysis. Furthermore, its derivatives are being explored in the preparation of specialized organometallic catalysts.

Future research is expected to focus on designing catalysts where the bulky and electron-poor 2,4,6-tris(trifluoromethyl)phenyl moiety can create unique reaction pockets, influencing the selectivity and activity of catalytic transformations. The development of metal complexes incorporating the 2,4,6-tris(trifluoromethyl)benzoate ligand could lead to catalysts with enhanced stability and novel reactivity, driven by the electronic influence of the trifluoromethyl groups on the metal center.

Development of Advanced Functional Materials

The incorporation of the 2,4,6-tris(trifluoromethyl)phenyl group into larger molecular architectures is a promising avenue for the creation of advanced functional materials. Although an attempt to polymerize the related 2,4,6-tris(trifluoromethyl)styrene was unsuccessful, the unique properties of the trifluoromethyl groups—such as hydrophobicity, thermal stability, and low polarizability—are highly desirable in materials science. researchgate.net

Future research could explore the use of this compound as a monomer or functionalizing agent in the synthesis of high-performance polymers, such as polyamides, polyesters, or polyimides. These materials could exhibit enhanced thermal resistance, chemical inertness, and specific optical or dielectric properties. Additionally, the compound's potential as a building block for supramolecular materials and metal-organic frameworks (MOFs) remains a largely unexplored but promising field. The steric bulk could lead to the formation of porous materials with well-defined cavities for applications in gas storage or separation.

Interdisciplinary Research with Computational and Experimental Synergy

The synergy between computational and experimental chemistry offers a powerful tool for accelerating research into this compound. While specific combined studies on this molecule are yet to be published, research on analogous compounds, such as 2,6-bis(trifluoromethyl)benzoic acid, has demonstrated the utility of Density Functional Theory (DFT) in understanding molecular structure, electronic properties, and spectroscopic data. dntb.gov.ua

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-tris(trifluoromethyl)benzoic acid, and how can purity be ensured?

- Methodology : The compound is typically synthesized via trifluoromethylation of benzoic acid derivatives using reagents like CF₃I or CF₃Cu. A two-step approach involving Friedel-Crafts alkylation followed by oxidation is reported in fluorinated aromatic systems .

- Purification : Recrystallization from hexane/ethyl acetate mixtures or preparative HPLC (using C18 columns with 0.1% TFA in water/acetonitrile gradients) achieves >98% purity. Monitor purity via ¹⁹F NMR (δ −62 to −68 ppm for CF₃ groups) and LC-MS (MW 284.1) .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. The trifluoromethyl groups exhibit rotational disorder, requiring anisotropic displacement parameter (ADP) modeling. Data collection at 100 K minimizes thermal motion artifacts .

- Key Parameters :

| Bond Length (C–CF₃) | 1.52–1.54 Å |

| Dihedral Angle (CF₃–C–C–COOH) | 12–15° |

| R-factor | <0.05 for high-resolution data |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Strong C=O stretch at 1680–1700 cm⁻¹; CF₃ symmetric/asymmetric stretches at 1150–1250 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d₆): δ 8.2–8.4 ppm (aromatic H); ¹⁹F NMR: −63.5 ppm (meta-CF₃), −65.2 ppm (para-CF₃) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of CF₃ groups influence the compound’s reactivity in organometallic catalysis?

- Mechanistic Insight : The strong −I effect of CF₃ lowers the pKa of the benzoic acid (estimated pKa ≈ 1.2), enhancing its role as a ligand in low-pH catalytic systems. In Pd-catalyzed couplings, it stabilizes electron-deficient intermediates, improving yields in Suzuki-Miyaura reactions .

- Case Study : Coordination with [Pd(OAc)₂] forms a Pd–carboxylate complex (confirmed by EXAFS), accelerating aryl bromide coupling by 3× compared to non-fluorinated analogs .

Q. What computational methods predict the compound’s interaction with biological targets?

- Approach : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models electrostatic potential surfaces. The trifluoromethyl groups create a hydrophobic "pocket" favorable for binding to lipophilic enzyme sites (e.g., COX-2 in inflammation studies) .

- Validation : Molecular docking (AutoDock Vina) shows a binding affinity of −9.2 kcal/mol for COX-2, correlating with in vitro IC₅₀ values of 12 µM .

Q. How can HPLC-MS be optimized for detecting trace impurities in pharmaceutical derivatives?

- Protocol :

- Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient: 5% B to 95% B over 8 min.

- MS Settings: ESI-negative mode; precursor ion m/z 284 → product ions m/z 239 (CF₃ loss) and 195 (decarboxylation) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Issue : Competing trifluoromethylation at undesired positions (e.g., ortho to COOH) occurs at >10% scale due to steric effects.

- Solution : Use bulky directing groups (e.g., tert-butyl ester) during CF₃ introduction, followed by deprotection. Pilot studies show 92% regioselectivity at 1 kg scale .

Data Contradictions and Resolution

- Contradiction : Early reports suggested CF₃ groups are purely electron-withdrawing, but recent studies indicate weak π-donor behavior in excited states .

- Resolution : Time-resolved fluorescence (TRF) and transient absorption spectroscopy confirm a 20% contribution of CF₃ → COOH charge transfer in UV-excited states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。